molecular formula C25H22N6O5 B2584397 N-(2,5-dimethoxyphenyl)-2-{8-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-2-yl}acetamide CAS No. 1260924-69-3

N-(2,5-dimethoxyphenyl)-2-{8-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-2-yl}acetamide

Cat. No.: B2584397
CAS No.: 1260924-69-3
M. Wt: 486.488
InChI Key: NBZBQQBZMVBGPV-UHFFFAOYSA-N
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Description

N-(2,5-dimethoxyphenyl)-2-{8-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-2-yl}acetamide is a complex organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,5-dimethoxyphenyl)-2-{8-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-2-yl}acetamide typically involves multiple steps, starting with the preparation of the core heterocyclic structures. One common method involves the use of enaminonitriles and benzohydrazides under microwave irradiation, which facilitates a transamidation mechanism followed by nucleophilic addition and subsequent condensation . This method is catalyst-free and eco-friendly, making it suitable for large-scale production.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the microwave-mediated synthesis process to ensure high yield and purity. This could include scaling up the reaction, optimizing microwave power and reaction time, and ensuring consistent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-(2,5-dimethoxyphenyl)-2-{8-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-2-yl}acetamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.

    Substitution: This reaction can replace one functional group with another, potentially modifying the compound’s activity.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a compound with additional oxygen-containing functional groups, while reduction could result in a more saturated structure.

Scientific Research Applications

    Chemistry: It can be used as a building block for synthesizing more complex molecules.

    Biology: Its unique structure may allow it to interact with specific biological targets, making it useful in biochemical studies.

    Medicine: It has potential as a therapeutic agent due to its ability to interact with various molecular targets.

    Industry: It can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism by which N-(2,5-dimethoxyphenyl)-2-{8-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-2-yl}acetamide exerts its effects involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of various biochemical pathways. The exact pathways involved would depend on the specific application and the biological context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets N-(2,5-dimethoxyphenyl)-2-{8-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-2-yl}acetamide apart is its unique combination of functional groups, which may confer distinct biological activities and chemical reactivity. This makes it a valuable compound for further research and development.

Biological Activity

N-(2,5-dimethoxyphenyl)-2-{8-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-2-yl}acetamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound features a multi-component structure that includes:

  • A dimethoxyphenyl group
  • An oxadiazole ring
  • A triazolo moiety
  • An acetamide functional group

This structural diversity is crucial for its interaction with various biological targets.

Molecular Formula and Characteristics

PropertyValue
Molecular Formula C₁₈H₁₈N₄O₃
Molecular Weight 342.36 g/mol
CAS Number 899911-71-8

Biological Activity Overview

The biological activity of this compound stems from its various structural components. The 1,2,4-oxadiazole and triazole rings are known for their diverse pharmacological properties.

  • Enzyme Inhibition :
    • Compounds containing oxadiazole derivatives have shown inhibitory activity against enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are important in neurodegenerative diseases like Alzheimer's .
    • The presence of the triazole moiety enhances binding affinity to these enzymes, potentially leading to improved cognitive function.
  • Anticancer Activity :
    • Research indicates that similar compounds exhibit significant cytotoxic effects against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation .
  • Antimicrobial Properties :
    • The oxadiazole ring has been associated with antibacterial and antifungal activities. Studies have reported that derivatives can effectively inhibit the growth of pathogenic bacteria and fungi .

Case Study 1: Anticancer Activity

A study conducted on a series of oxadiazole derivatives demonstrated that certain compounds exhibited IC50 values in the low micromolar range against human cancer cell lines. The mechanism was attributed to the induction of apoptosis through the mitochondrial pathway .

Case Study 2: Neuroprotective Effects

In silico studies have suggested that compounds similar to this compound possess favorable ADME (Absorption, Distribution, Metabolism, and Excretion) profiles for oral bioavailability. In vitro assays revealed selective inhibition of BuChE over AChE, indicating potential as a therapeutic agent for Alzheimer's disease .

Structure-Activity Relationship (SAR)

The SAR analysis highlights that modifications on the phenyl rings significantly influence biological activity:

  • Substituents on the Oxadiazole Ring :
    • Methyl or halogen substitutions enhance potency against specific targets.
  • Dimethoxy Group Positioning :
    • The positioning of methoxy groups on the phenyl ring appears to optimize interactions with enzyme active sites.

Properties

IUPAC Name

N-(2,5-dimethoxyphenyl)-2-[8-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-3-oxo-[1,2,4]triazolo[4,3-a]pyridin-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H22N6O5/c1-15-6-8-16(9-7-15)22-27-24(36-29-22)18-5-4-12-30-23(18)28-31(25(30)33)14-21(32)26-19-13-17(34-2)10-11-20(19)35-3/h4-13H,14H2,1-3H3,(H,26,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBZBQQBZMVBGPV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NOC(=N2)C3=CC=CN4C3=NN(C4=O)CC(=O)NC5=C(C=CC(=C5)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H22N6O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

486.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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